molecular formula C17H21NO3 B2735940 N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide CAS No. 1421498-33-0

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide

Cat. No.: B2735940
CAS No.: 1421498-33-0
M. Wt: 287.359
InChI Key: WXQHVKSALWOQDV-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the furan ring can produce tetrahydrofuran derivatives .

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)acrylohydrazide: Shares the furan ring but differs in the functional groups attached.

    Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and a propionate group.

    N-hydroxyacrylamide derivatives: Similar in having a hydroxy group and an amide moiety

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-14(13-7-4-3-5-8-13)17(20)18-11-10-15(19)16-9-6-12-21-16/h3-9,12,14-15,19H,2,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQHVKSALWOQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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